Methyl 3-((4-(4-acetylphenyl)piperazin-1-yl)sulfonyl)benzo[b]thiophene-2-carboxylate
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Overview
Description
Methyl 3-((4-(4-acetylphenyl)piperazin-1-yl)sulfonyl)benzo[b]thiophene-2-carboxylate is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a benzo[b]thiophene core, which is known for its diverse biological activities, and a piperazine moiety, which is often found in pharmaceutical compounds due to its ability to enhance bioavailability and target specificity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-((4-(4-acetylphenyl)piperazin-1-yl)sulfonyl)benzo[b]thiophene-2-carboxylate typically involves multiple steps, starting with the preparation of the benzo[b]thiophene core. This can be achieved through various methods, including the cyclization of appropriate precursors under acidic or basic conditions. The piperazine moiety is then introduced through nucleophilic substitution reactions, often using piperazine derivatives and suitable leaving groups.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts, controlled temperature and pressure conditions, and continuous monitoring of reaction progress. The final product is typically purified through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-((4-(4-acetylphenyl)piperazin-1-yl)sulfonyl)benzo[b]thiophene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of corresponding alcohols or amines.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines. Substitution reactions can lead to a variety of derivatives with modified functional groups.
Scientific Research Applications
Methyl 3-((4-(4-acetylphenyl)piperazin-1-yl)sulfonyl)benzo[b]thiophene-2-carboxylate has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology: It is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the treatment of diseases like cancer and bacterial infections.
Industry: It is used in the development of new materials and as a precursor in various chemical processes.
Mechanism of Action
The mechanism of action of Methyl 3-((4-(4-acetylphenyl)piperazin-1-yl)sulfonyl)benzo[b]thiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. The piperazine moiety enhances its ability to bind to biological targets, while the benzo[b]thiophene core contributes to its biological activity. The compound may inhibit specific enzymes or receptors, leading to its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-((4-(4-methylphenyl)piperazin-1-yl)sulfonyl)benzo[b]thiophene-2-carboxylate
- Methyl 3-((4-(4-chlorophenyl)piperazin-1-yl)sulfonyl)benzo[b]thiophene-2-carboxylate
- Methyl 3-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)benzo[b]thiophene-2-carboxylate
Uniqueness
Methyl 3-((4-(4-acetylphenyl)piperazin-1-yl)sulfonyl)benzo[b]thiophene-2-carboxylate is unique due to the presence of the acetyl group on the phenyl ring, which can influence its biological activity and chemical reactivity. This structural feature may enhance its ability to interact with specific biological targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
methyl 3-[4-(4-acetylphenyl)piperazin-1-yl]sulfonyl-1-benzothiophene-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O5S2/c1-15(25)16-7-9-17(10-8-16)23-11-13-24(14-12-23)31(27,28)21-18-5-3-4-6-19(18)30-20(21)22(26)29-2/h3-10H,11-14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XFPJUNXTKPPRQV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)N2CCN(CC2)S(=O)(=O)C3=C(SC4=CC=CC=C43)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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